Potassium ferrite

説明

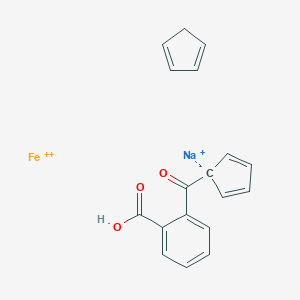

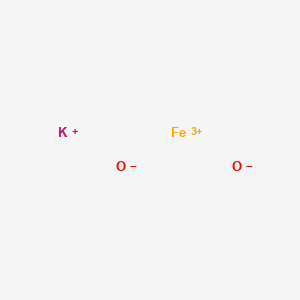

Potassium ferrite is a compound that has been studied for its use in various fields, including the biomedical area, due to its magnetic properties . It is a salt consisting of ferrioxalate anions, [Fe (C2O4)3]3−, and potassium cations K+ .

Synthesis Analysis

Potassium ferrite can be synthesized by precursor and combustion methods . The thermolysis of potassium hexa (carboxylato)ferrate (III) precursors, K 3 [Fe (L) 6 ]· x H 2 O ( L =formate, acetate, propionate, butyrate), has been carried out in flowing air atmosphere from ambient temperature to 900°C . The same ferrite has also been prepared by the combustion method at a comparatively lower temperature (600°C) and in less time than that of the conventional ceramic method .Molecular Structure Analysis

Potassium ferrite is a monocrystalline solid with an orthorhombic crystalline structure . The formation of spherical nanoparticles with orthorhombic structure has been confirmed by scanning electron microscopy and X-ray diffraction .Chemical Reactions Analysis

Potassium ferrite nanoparticles have been used as catalysts in various organic reactions . The recent catalytic uses of ferrite nanoparticles, especially metal ferrites of Cu, Zn, Ni, Co and Mn, in a wide spectrum of organic reactions such as C–C coupling, aldol condensation, polymerization, hydrogenation, as well as in oxidation reactions have been highlighted .Physical And Chemical Properties Analysis

Potassium ferrite nanomaterials, Mg0.5+xK1−2xFe2O4 (0 ≤ x ≤ 0.35), have been prepared by a cost-effective citrate precursor method annealed at a low temperature of 450°C . The average crystallite size was calculated using a W–H plot and ranged from 22 to 33 nm .科学的研究の応用

Summary of the Application

Potassium Ferrite (KFeO2) has been widely studied for its use in the biomedical area, mostly due to their magnetic properties . This gives them the potential to be used in diagnostics, drug delivery, and in treatment with magnetic hyperthermia .

Methods of Application or Experimental Procedures

KFeO2 particles were synthesized with a proteic sol-gel method using powdered coconut water as a precursor . This method is based on the principles of green chemistry. To improve its properties, the base powder obtained was subjected to multiple heat treatments at temperatures between 350 and 1300 °C .

Results or Outcomes

The results show that upon raising the heat treatment temperature, not only is the wanted phase detected, but also the secondary phases . Saturation magnetizations between 15.5 and 24.1 emu/g were observed for the samples containing KFeO2 with an applied field of 50 kOe at 300 K . From cellular compatibility (cytotoxicity) assays, for concentrations up to 5 mg/mL, only the samples treated at 350 °C were cytotoxic .

2. Optoelectronic Instruments

Summary of the Application

Potassium ferrite magnetic nanomaterials, which have better optical qualities and less coercivity, could be used in transformer cores .

Methods of Application or Experimental Procedures

The development of spherical nanoparticles with an orthorhombic structure has been verified using X-ray diffraction and Field emission scanning electron microscopy . The production of metal (Fe, K) bonds was demonstrated by thermogravimetric analysis and Fourier transform-infrared spectroscopy .

Results or Outcomes

The optical analysis shows that the KFeO2 nanoparticles’ bandgap is 1.88 eV, which is within the visible spectrum . The synthesized KFeO2 NPs exhibited superparamagnetic behavior, with a saturation magnetization of 22.12 emu/g .

将来の方向性

Potassium ferrite nanocrystals have been used for electrocatalytic water splitting at ultrahigh current densities . The development of a high-efficiency trifunctional catalyst with superior electrochemical properties for stable Zn–air batteries and large-current-density H2 production is of great significance .

特性

IUPAC Name |

potassium;iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.K.2O/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPKMCDVBZFQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium ferrite | |

CAS RN |

12160-44-0, 39469-86-8 | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ferrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039469868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | potassium ferrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)